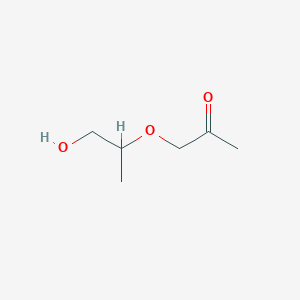
alpha-Linolenic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Linolenic anhydride is a derivative of alpha-linolenic acid, an essential omega-3 fatty acid. Alpha-linolenic acid is commonly found in seeds and oils such as flaxseed, chia, and hemp. It is known for its health benefits, including anti-inflammatory and cardiovascular protective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of alpha-linolenic anhydride typically involves the dehydration of alpha-linolenic acid. This can be achieved through various chemical reactions, including the use of dehydrating agents like acetic anhydride or phosphorus pentoxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of alpha-linolenic acid from natural sources such as flaxseed oil, followed by chemical dehydration. The process may include steps like urea complexation and low-temperature crystallization to purify the alpha-linolenic acid before conversion to its anhydride form .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-linolenic anhydride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxylipins, which are bioactive lipid mediators.
Reduction: Reduction reactions can convert it back to alpha-linolenic acid or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, peroxides, and enzymes like lipoxygenases.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Produces oxylipins like hydroperoxy-octadecatrienoic acids.
Reduction: Yields alpha-linolenic acid and other reduced derivatives.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-linolenic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cellular signaling and membrane fluidity.
Medicine: Investigated for its anti-inflammatory and cardiovascular protective effects.
Industry: Utilized in the production of functional foods and nutraceuticals
Mecanismo De Acción
Alpha-linolenic anhydride exerts its effects primarily through its conversion to alpha-linolenic acid and subsequent metabolites. These metabolites, including eicosapentaenoic acid and docosahexaenoic acid, are incorporated into cell membranes, affecting membrane fluidity and signaling pathways. They also produce oxylipins, which have anti-inflammatory and pro-resolution effects .
Comparación Con Compuestos Similares
Similar Compounds
Gamma-Linolenic Acid: Another omega-3 fatty acid with similar anti-inflammatory properties.
Linoleic Acid: An omega-6 fatty acid that also plays a role in cellular signaling and membrane structure.
Uniqueness
Alpha-linolenic anhydride is unique due to its specific structure and the bioactive metabolites it produces. Its ability to be converted into long-chain omega-3 fatty acids like eicosapentaenoic acid and docosahexaenoic acid distinguishes it from other similar compounds .
Propiedades
Número CAS |
55726-27-7 |
|---|---|
Fórmula molecular |
C36H58O3 |
Peso molecular |
538.8 g/mol |
Nombre IUPAC |
[(9E,12E,15E)-octadeca-9,12,15-trienoyl] (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C36H58O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20H,3-4,9-10,15-16,21-34H2,1-2H3/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+ |
Clave InChI |
FPWRACULEOPBSB-NWUVBWGCSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)


![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)

![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)




![Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
![3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B13793529.png)
